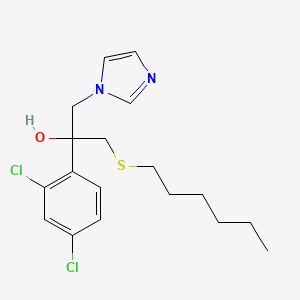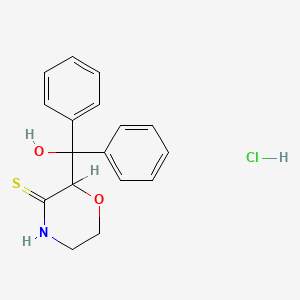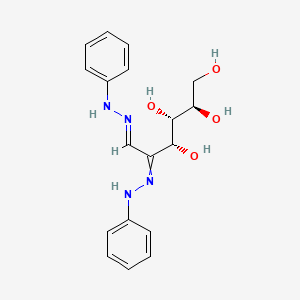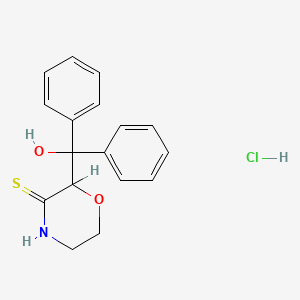
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a diphenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with diphenylmethanol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve overall yield. Additionally, purification techniques such as recrystallization or chromatography are used to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the diphenylmethanol moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction can produce various alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by the thiomorpholine ring and the diphenylmethanol moiety, which provide specific binding affinities and selectivities.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethanol: Shares the diphenylmethanol moiety but lacks the thiomorpholine ring.
Thiomorpholine: Contains the thiomorpholine ring but does not have the diphenylmethanol moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.
Uniqueness
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is unique due to the combination of the thiomorpholine ring and the diphenylmethanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
102367-31-7 |
|---|---|
Fórmula molecular |
C17H18ClNO2S |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
2-[hydroxy(diphenyl)methyl]morpholine-3-thione;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c19-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-16(21)18-11-12-20-15;/h1-10,15,19H,11-12H2,(H,18,21);1H |
Clave InChI |
UKTDALXJXRANJJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C(=S)N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



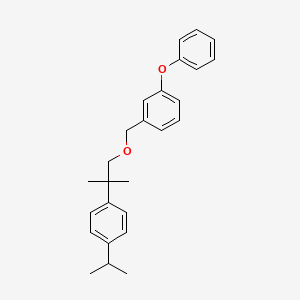
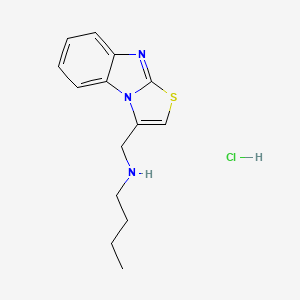
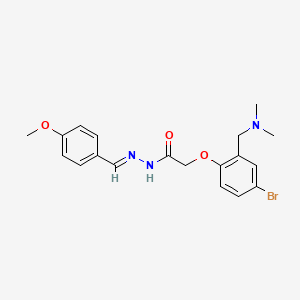

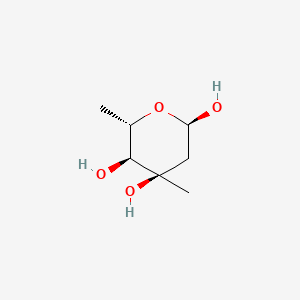

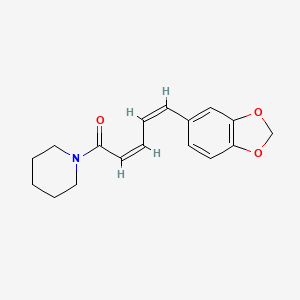

![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)
